4-(thiophen-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide - 1798490-22-8

4-(thiophen-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Catalog Number: EVT-3024459
CAS Number: 1798490-22-8
Molecular Formula: C21H16N2OS2
Molecular Weight: 376.49
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Synthesis of the core structure: The synthesis of the central pyridine ring substituted with thiophene moieties could be achieved using a Suzuki coupling reaction. This reaction would involve coupling a dihalo-substituted pyridine with the corresponding thiophene boronic acids. []
  • Introduction of the benzamide moiety: The benzamide group could be introduced through an amide coupling reaction. This would involve reacting the previously synthesized pyridine derivative (with a suitable functional group like an amine or carboxylic acid) with a benzoyl chloride or benzoic acid derivative. [, , , , , ]
Molecular Structure Analysis
  • Planarity and Dihedral Angles: The molecule is likely to adopt a non-planar conformation due to steric hindrance between the substituents on the pyridine ring. The thiophene rings and the benzamide group will likely be twisted out of plane relative to the central pyridine ring, as observed in similar compounds. [, , ]
  • Intermolecular Interactions: The presence of nitrogen and sulfur atoms, along with the carbonyl group, suggests potential for intermolecular hydrogen bonding and π-π stacking interactions, which could influence the compound's crystal packing and solid-state properties. [, , , , ]
Mechanism of Action
  • Enzyme Inhibition: This compound could potentially inhibit specific enzymes by binding to their active sites. The presence of heterocyclic rings and hydrogen bond donors/acceptors suggests potential for interacting with enzyme binding pockets. [, , , , , ]
  • Receptor Binding: This compound might interact with specific receptors, either as an agonist or antagonist, influencing various cellular processes. Similar molecules have been shown to bind to receptors involved in neurotransmission, inflammation, and other pathways. [, , ]
Physical and Chemical Properties Analysis
  • Solubility: The presence of both polar (amide, pyridine) and non-polar (thiophene, phenyl) groups suggests moderate solubility in polar and non-polar solvents. []
  • Spectroscopic Properties: The compound is expected to exhibit characteristic absorption bands in the UV-Vis, IR, and NMR spectra, providing valuable information about its electronic structure and functional groups. [, , , ]
Applications
  • Medicinal Chemistry: The compound's structural features suggest potential for developing novel therapeutics. Further research could focus on exploring its biological activity against various targets, such as enzymes or receptors involved in diseases. [, , , , , , , , , ]
  • Materials Science: The presence of conjugated systems and potential for metal complexation makes the compound interesting for applications in materials science. Further studies could investigate its optical and electronic properties for potential use in organic electronics or as a building block for supramolecular materials. [, ]

1. N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib) []

  • Compound Description: Imatinib is a widely used therapeutic agent for leukemia treatment, known to inhibit tyrosine kinases. It exists in various salt forms, with its freebase structure characterized in a study involving co-crystallization with arginine. []

2. 4-Methoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide (DS2OMe) [, ]

  • Compound Description: DS2OMe (1) serves as a potential radiotracer for visualizing δ-containing GABAA receptors using PET imaging. It exhibits selectivity for these receptors, which are implicated in various brain diseases. [, ]

3. 2-(Methacryloyloxy)ethyl-6-amino-5-cyano-2-methyl-4-(thiophen-2-yl)-4H-pyran-3-carboxylate (ACMP) []

  • Compound Description: ACMP is a crystalline organic compound synthesized through a one-pot, three-component reaction. Its structure, characterized by single-crystal XRD, reveals intermolecular interactions like H...H, O−H...N, and N−H...O, contributing to its crystal packing. []

4. (Z)-Ethyl 2-cyano-2-{2-[5,6-dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-yl]hydrazinylidene}acetate []

  • Compound Description: This compound, characterized by its crystal structure, showcases intramolecular hydrogen bonding and a specific dihedral angle between the pyridine and thiophene rings. Its crystal packing involves dimer formation through N—H⋯N hydrogen bonds. []

5. 3′-[(1H-Indol-3-yl)carbonyl]-1′-methyl-2-oxo-4′-(thiophen-2-yl)spiro[indoline-3,2′-pyrrolidine]-3′-carbonitrile []

  • Compound Description: This compound, with its structure elucidated through single-crystal XRD, exhibits a specific conformation of its central pyrrolidine ring and distinct dihedral angles between its various ring systems. The crystal packing is dominated by N—H⋯O hydrogen bonds, leading to the formation of dimers. []

6. N-(4-Hydroxy-3-methoxybenzyl)-4-(thiophen-2-yl)butanamide (I) []

  • Compound Description: Compound I acts as a TRPV1 agonist and was used as a starting point in a study to design more potent and selective TRPV1 agonists. []

7. 5,6-Dimethyl-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine []

  • Compound Description: This molecule, characterized by single-crystal XRD, exhibits a disordered thiophene ring and a planar pyrazolopyridine system. It forms chains in its crystal structure through N—H⋯N hydrogen bonds. []

8. Valinyl-N-ium-4-(5-(thiophen-2-yl)isoxazol-3-yl)phenyl trifluoroacetate []

  • Compound Description: This compound's crystal structure has been determined and published, providing insights into its structural features. []

9. 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one []

  • Compound Description: This compound, a 1,2-dihydro-3H-pyrrol-3-one derivative, is synthesized via a base-catalyzed intramolecular cyclization reaction. []

10. 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one []

  • Compound Description: This compound is a polyheterocyclic molecule synthesized through a one-pot process that combines an Ugi-Zhu reaction with a cascade of cycloaddition and other reactions. []

11. N-[(Morpholin-4-yl)(thiophen-2-yl)methyl]benzamide []

  • Compound Description: This compound is characterized by a chair conformation of its morpholine ring and a specific dihedral angle between its thiophene and morpholine rings. The benzamide ring exhibits disorder in its crystal structure. []

12. N-(2-Aminophenyl)-4-[N-(pyridin-3-ylmethoxycarbonyl)amino methyl]benzamide []

  • Compound Description: This compound, alongside FK228 and m-carboxycinnamic acid bis-hydroxamide, functions as a histone deacetylase (HDAC) inhibitor. These inhibitors exhibit radiosensitizing effects in human gastric and colorectal adenocarcinoma cells, potentially enhancing the effectiveness of radiation therapy for gastrointestinal cancers. []

13. (2'S,3'R,4'R)-3'-(3a,7a-Dihydro-1H-indole-3-carbonyl)-5-fluoro-1'-methyl-2-oxo-4'-(pyridin-3-yl)spiro[indoline-3,2'-pyrrolidine]-3'-carbonitrile []

  • Compound Description: This molecule, structurally characterized by X-ray diffraction, demonstrates conformational variations between its two independent molecules within the asymmetric unit. It forms dimers through N—H⋯O hydrogen bonds, and these dimers further interact via aromatic π-stacking interactions. []

14. 1-(4-Amino-1,2,5-oxadiazol-3-yl)-N'-(1-(3-hydroxyphenyl)vinyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole-4-carbohydrazide []

  • Compound Description: This compound has been investigated for its potential as a COVID-19 treatment candidate through molecular docking studies. Results indicate its strong binding affinity to key viral proteins, making it a potential inhibitor of COVID-19 infection. []

15. 2-[2-Hydroxy-3-(pyridin-3-ylmethyl)amino]propoxybenzaldehyde-O-(substituted) Benzyl Oximes []

  • Compound Description: This series of oxime ether-substituted aryloxypropanolamines were synthesized and tested for their affinities towards 5-HT2A, 5-HT1A, and α1-adrenoceptors. Results show that they exhibit partial interaction with 5-HT2A receptors similar to sarpogrelate. []

16. 1,1′-{[3,5-Bis(dodecyloxycarbonyl)-4-(thiophen-3-yl)-1,4-dihydropyridine-2,6-diyl]bis(methylene)}bis(pyridin-1-ium) Dibromide []

  • Compound Description: This compound is a double-charged cationic amphiphilic 1,4-dihydropyridine derivative synthesized through a multistep process. Its characterization involved techniques like IR, UV, NMR, HRMS, and DLS. []

17. (E)-1-(Thiophen-2-yl)-N-(5-((triphenylstannyl)thio)-1,3,4-thiadiazol-2-yl)methanimine []

  • Compound Description: This organotin compound has its crystal structure elucidated, revealing a monoclinic crystal system and specific unit cell parameters. []

18. N-((E)-{5-[(E)-(Pyridin-3-ylimino)methyl]thiophen-2-yl}methylidene)pyridin-3-amine []

  • Compound Description: This six-membered-ring azomethine forms a three-dimensional network structure stabilized by hydrogen bonding and π-stacking interactions. It adopts a specific E regioisomer and exhibits a defined dihedral angle between its pyridine rings and the connecting azomethine group. []

19. N-(5-(Alkylthio)-1,3,4-oxadiazol-2-yl)methyl)benzamide Analogues []

  • Compound Description: This series of compounds were synthesized and evaluated for their alkaline phosphatase inhibitory activity. Notably, compound 6i displayed potent inhibitory activity with an IC50 value of 0.420 μM. []

20. N-(3-((4-(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)-1H-imidazol-2-yl)methyl)oxetan-3-yl)amide Derivatives []

  • Compound Description: These derivatives were synthesized through a coupling reaction using a T3P catalyst and were evaluated for their antibacterial activity. []

21. 4-Methyl-N-[3-(4-methyl-imidazol-1-yl)-5-trifluoromethyl-phenyl]-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-benzamide [, ]

  • Compound Description: This compound has been investigated in its crystalline form as a hydrochloride salt and as a sulfate salt, with different forms characterized by their unique powder X-ray diffraction patterns. [, ]

22. 2-Methoxy-5-arylamido-N-(pyridin-3-ylmethyl)benzamides []

  • Compound Description: This series of compounds were synthesized and evaluated for their anti-platelet aggregation activities. Notably, compound 1a demonstrated the highest activity against adenosine diphosphate (ADP)-induced aggregation. []

23. 1-Methyl-3-(4-substituted phenyl-1,3-thiazol-2-yl)-2-(pyridin-3-yl)-2,3-dihydroquinazolin-4(1H)-ones []

  • Compound Description: This group of quinazolin-4-one derivatives was designed, synthesized, and evaluated as potential anticancer agents. Molecular docking studies indicated their potential interaction with the p38α kinase target. []

24. Benzamide 4-(4-(4-(((3r,5r)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)-3-methylphenyl)piperazin-1-yl)-N-(2-hydroxycyclohexyl) []

  • Compound Description: This compound has been identified as a potential antifungal agent. []

25. (S)-5-Methyl-3-{1-(pentan-3-yl)-2-(thiophen-2-ylmethyl)-1H-benzo[d]imidazole-5-carboxamido}hexanoic Acid (CMF-019) []

  • Compound Description: CMF-019 is a potent benzimidazole-derived apelin peptidomimetic and a strong agonist of the apelin receptor (APJ). This compound plays a crucial role in regulating cardiovascular homeostasis. []

26. N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691) [, ]

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor. It is noteworthy for its low potential to induce keratinocyte apoptosis, a characteristic that contributes to a better cutaneous safety profile compared to other Akt inhibitors. [, ]

27. N-Arylamides of 4-aryl-and 4-(thiophen-2-yl)-2-[2-(furan-2-carbonyl)hydrazono]-4-oxobutanoic Acids []

  • Compound Description: This series of compounds was synthesized and evaluated for their anti-inflammatory properties. []

28. 3-{[4-(2-Methoxyphenyl)piperazin-1-yl]methyl}-5-(thiophen-2-yl)-1,3,4-oxadiazole-2(3H)-thione []

  • Compound Description: This compound, identified as a novel biologically active agent, is based on the 1,3,4-oxadiazole scaffold. Its crystal structure reveals the formation of layers through C—H⋯S hydrogen bonds and C—H⋯π interactions. []

29. N-{(Z)-3-Oxo-3-[(E)-(pyridin-2-ylmethyl)diazenyl]-1-(thiophen-2-yl)prop-1-en-2-yl}benzamide []

  • Compound Description: The crystal structure of this compound reveals specific dihedral angles between its thiophene, benzamide, and pyridine rings, indicating its conformational preferences. It forms chains in its crystal lattice via N—H⋯O hydrogen bonds, further interconnected through C—H⋯S hydrogen bonds and C—H⋯π interactions. []

30. N-(5-Benzylidene-4-oxo-2-substituted phenylthiazolidin-3-yl)-5-((1, 3-dioxoisoindolin-2-yl) methyl)-2-hydroxybenzamide and its Pyrazole Derivatives []* Compound Description: This series of compounds, including their pyrazole derivatives, were synthesized and evaluated for their antibacterial and antifungal activities. Some of these compounds exhibited promising antibacterial activity. []* Relevance: The shared presence of a benzamide group links these compounds to 4-(thiophen-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide. Despite significant differences in their overall structures, this common motif suggests potential similarities in their chemical reactivity and properties to some extent.

31. 1-{5-Aryl-2-(5-(4-fluorophenyl)thiophen-2-yl)-(1,3,4)oxadiazol-3-yl}-ethanone Derivatives []

  • Compound Description: These novel ethanone derivatives were synthesized and evaluated for their anticancer properties. While most compounds showed low cytotoxicity, compound 7d exhibited significant activity against the MCF7 breast cancer cell line. []

32. 3-(5-Aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-ones []

  • Compound Description: These isostructural compounds feature a disordered thiophene unit in their crystal structures. Their molecular assembly is driven by C—H⋯N and C—H⋯O hydrogen bonds, leading to the formation of sheets. []

33. Methyl 2-{[4-Phenyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (phpy2NS) []

  • Compound Description: This compound acts as a ligand in complexes with Group 12 elements. Its structure and hydrogen-bonded supramolecular assembly were studied using X-ray diffractometry, providing insights into its coordination chemistry and crystal packing. []

34. N-[2-((Substitutedphenyl)amino)pyridin-3-yl]-pyrimidine-4-carboxamides []

  • Compound Description: This series of compounds was designed, synthesized, and evaluated for fungicidal activity, particularly against S. sclerotiorum and B. cinerea. Molecular docking studies indicated their potential interaction with succinate dehydrogenase (SDH), a key enzyme in fungal metabolism. []

35. methanone []

  • Compound Description: The crystal structure of this compound has been determined and published, providing detailed information on its molecular geometry and arrangement in the solid state. []

36. (3-Trifluoromethylsulfonyl)-N-[4-methyl-3-(4-pyridin-3-yl-pyrimidin-2-ylamino)-phenyl]benzamide (AN-024) []

  • Compound Description: AN-024 is synthesized through a multistep process using 4-methyl-2-nitro-aniline as the starting material. The synthesis involves a series of intermediates, each characterized to understand the reaction progression. []

37. Star-Shaped Tris(4-(thiophen-2-yl)phenyl)amine Derivatives []

  • Compound Description: These derivatives, including tris(4-(5-(3-pentylthieno[3,2-b]thiophen-5-yl)thiophen-2-yl)phenyl)amine and tris(4-(5-(3-pentyl-2-(thiophen-2-yl)thieno[3,2-b]thiophen-5-yl)thiophen-2-yl)phenyl)amine, were developed as photoinitiators for radical and cationic polymerizations. These compounds exhibit high efficiency in initiating polymerization reactions under near-UV and visible light, making them potentially useful in various applications like coatings and adhesives. []

38. 2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide []

  • Compound Description: A new, thermodynamically stable crystalline modification of this compound has been identified. This modification shows advantages in the stability of suspension formulations. []

39. Ethyl 6-methyl-4-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate []

  • Compound Description: This novel Biginelli compound, incorporating a boronate ester group, was synthesized through a lithium bromide-catalyzed reaction. Its crystal structure, stabilized by N—H⋯O and N—H⋯S hydrogen bonds, reveals two independent molecules in its asymmetric unit. []

40. 3-[(4-Benzylpiperazin-1-yl)methyl]-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazole-2-thione []

  • Compound Description: This 1,3,4-oxadiazole-2-thione derivative crystallizes with two independent molecules in its asymmetric unit, both exhibiting a disordered thiophene ring. Its crystal packing lacks intermolecular hydrogen bonds but features short S⋯S contacts and π–π interactions. []

41. (Z)-5-Fluoro-3-(phenyl((5-(pyridin-3-ylmethyl)thiophen-2-yl)amino)methylene)indolin-2-one []

  • Compound Description: This compound's crystal structure, determined by X-ray diffraction, reveals a non-coplanar arrangement of its indole and thiophene rings. Its crystal lattice is stabilized by intramolecular and intermolecular N—H⋯O hydrogen bonds and C—H⋯π interactions. []

Properties

CAS Number

1798490-22-8

Product Name

4-(thiophen-2-yl)-N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

IUPAC Name

4-thiophen-2-yl-N-[(5-thiophen-3-ylpyridin-3-yl)methyl]benzamide

Molecular Formula

C21H16N2OS2

Molecular Weight

376.49

InChI

InChI=1S/C21H16N2OS2/c24-21(17-5-3-16(4-6-17)20-2-1-8-26-20)23-12-15-10-19(13-22-11-15)18-7-9-25-14-18/h1-11,13-14H,12H2,(H,23,24)

InChI Key

YSCICQPVKBQLLX-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C2=CC=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=CSC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.